molecular formula C8H12N2OS B2568251 4-(Morpholinomethyl)thiazole CAS No. 365996-58-3

4-(Morpholinomethyl)thiazole

Cat. No.: B2568251
CAS No.: 365996-58-3
M. Wt: 184.26
InChI Key: HYIGBJGIVMBABT-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a morpholinomethyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the morpholinomethyl group enhances the compound’s solubility and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholinomethyl)thiazole typically involves the reaction of thiazole derivatives with morpholine in the presence of a suitable base. One common method includes the use of formaldehyde as a linking agent to attach the morpholine group to the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Morpholinomethyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be functionalized at different positions using halogens, alkyl groups, or other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkyl halides, base (sodium hydroxide).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazoles, alkylated thiazoles.

Scientific Research Applications

4-(Morpholinomethyl)thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential in drug development, particularly in the design of new therapeutic agents for treating infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Thiazole: The parent compound, known for its aromaticity and biological activity.

    4-Methylthiazole: A derivative with a methyl group, used in flavor and fragrance industries.

    2-Aminothiazole: Known for its antimicrobial properties and used as a precursor in drug synthesis.

Uniqueness: 4-(Morpholinomethyl)thiazole stands out due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity. This modification allows for more versatile applications in medicinal chemistry and other fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-(1,3-thiazol-4-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-11-4-2-10(1)5-8-6-12-7-9-8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIGBJGIVMBABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Methylthiazole (1.98 g), N-bromosuccinimide (3.56 g) and α,α′-azobisisobutyronitrile (164 mg) were dissolved in carbon tetrachloride (200 ml), and the solution was heated under reflux for 2 hours. After completion of the reaction, insoluble matter was removed by filtration, N,N-dimethylformamide (20 ml) was added to the filtrate, and carbon tetrachloride was distilled off under reduced pressure to obtain an N,N-dimethylformamide solution (about 20 ml) of 4-(bromomethyl)thiazole. Morpholine (871 μl), triethylamine (2.79 ml) and N,N-dimethylformamide (10 ml) were successively added to this N,N-dimethyl-formamide solution (about 10 ml) of 4-(bromomethyl)-thiazole, and the mixture was stirred overnight at room temperature. The solvent was distilled off under reduced pressure, dichloromethane and a saturated aqueous solution of sodium hydrogen carbonate were added to the residue and an organic layer was separated. The organic layer was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (methanol:dichloromethane=1:19) to obtain the title compound (700 mg) as a yellow oil.
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Synthesis routes and methods II

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